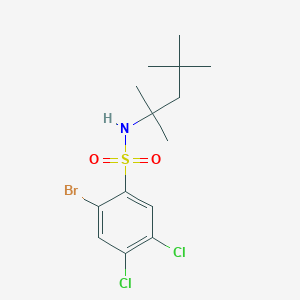

2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonamide” is an organic compound. It contains a benzene ring which is a six-membered ring consisting of six carbon atoms with alternating single and double bonds. The benzene ring in this compound is substituted with bromo, chloro, and sulfonamide groups .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with a benzene ring and introducing the various substituents (bromo, chloro, and sulfonamide groups) in a stepwise manner. The exact synthesis process would depend on the specific reactions used to introduce these groups .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the atoms and the bonds between them. The benzene ring provides a planar, aromatic base for the molecule. The bromo, chloro, and sulfonamide groups attached to the benzene ring would contribute to the overall polarity of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the substituents on the benzene ring. For example, halogens like bromo and chloro are deactivating groups, meaning they decrease the reactivity of the benzene ring towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonamide group) would affect properties like solubility, melting point, boiling point, etc .科学的研究の応用

Catalytic Applications

A novel N-bromo sulfonamide reagent, closely related to the queried compound, was synthesized and characterized. This reagent demonstrated high efficiency as a catalyst in various chemical reactions. For instance, it catalyzed the synthesis of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)s via a pseudo five-component condensation reaction, offering advantages like high yields, short reaction times, and clean workup (Khazaei, Abbasi, & Moosavi‐Zare, 2014). Additionally, this reagent was used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives (Khazaei, Abbasi, & Moosavi‐Zare, 2016).

Synthesis of Organic Compounds

The same N-bromo sulfonamide reagent was employed for synthesizing 1-carbamato-alkyl-2-naphthols and 1-thioamido-alkyl-2-naphthols, demonstrating its versatility in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2015).

Catalytic Application in Other Reactions

This reagent was also used for the trimethylsilylation of alcohols and phenols with hexamethyldisilazane, showcasing its utility in different types of chemical reactions (Khazaei, Rostami, Rahmati, & Mahboubifar, 2007). Another study involved its application in tetrahydropyranylation/depyranylation of alcohols and phenols (Khazaei, Rostami, & Mahboubifar, 2007).

Structural Studies

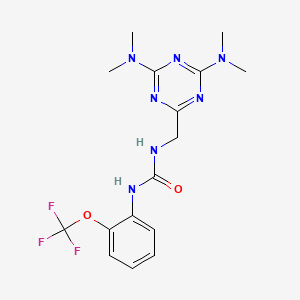

Structural and sulfonamide-sulfonimide tautomerism studies were conducted on 1,2,4-triazine-containing sulfonamide derivatives, providing insights into their structural properties and potential applications (Branowska et al., 2022).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-bromo-4,5-dichloro-N-(2,4,4-trimethylpentan-2-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrCl2NO2S/c1-13(2,3)8-14(4,5)18-21(19,20)12-7-11(17)10(16)6-9(12)15/h6-7,18H,8H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBHWPTHMHZJUQT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1Br)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrCl2NO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-(4-(trifluoromethyl)phenyl)propanamide](/img/structure/B2419385.png)

![Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B2419386.png)

![4-[3-(2-Chloro-4-methylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B2419398.png)